molecular formula H16NiO14P2 B13884130 Nickel(cento) phosphinate hexahydrate

Nickel(cento) phosphinate hexahydrate

Cat. No.: B13884130
M. Wt: 360.76 g/mol
InChI Key: DOFILFTZFHUOSW-UHFFFAOYSA-L
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Description

Significance of Nickel(II) Coordination Compounds in Contemporary Materials Science and Catalysis

Nickel(II) coordination compounds are a cornerstone of modern chemistry, valued for their versatile electronic properties, accessible redox states, and diverse coordination geometries. wikipedia.orgchemrevlett.com The Ni(II) ion, with its d⁸ electron configuration, can readily form stable complexes with various geometries, including octahedral and square planar, which underpins its utility. chemrevlett.com In materials science, these compounds are integral to the design of metal-organic frameworks (MOFs), porous materials with applications in gas storage and separation. researchgate.netmdpi.com

In catalysis, nickel complexes are celebrated as cost-effective and efficient alternatives to more expensive precious metals like palladium. ias.ac.in They are instrumental in a wide array of synthetic transformations, including crucial carbon-carbon bond-forming reactions such as Kumada, Suzuki-Miyaura, and Sonogashira couplings. ias.ac.inchemrxiv.org Furthermore, nickel catalysts are highly effective in the oligomerization and polymerization of olefins, transforming simple gaseous hydrocarbons into valuable liquid fuels and polymer precursors. researchgate.net

The Role of Phosphinate Ligands in the Design of Functional Inorganic Frameworks

Phosphinate ligands ([R₂PO₂]⁻) are increasingly recognized as powerful building blocks for the construction of functional inorganic frameworks, particularly MOFs. nih.govmdpi.com They offer distinct advantages over the more commonly used carboxylate and phosphonate (B1237965) ligands. One of the primary benefits is the formation of stronger bonds with metal centers, especially trivalent metals, which imparts greater chemical and thermal stability to the resulting frameworks. nih.govacs.org This enhanced stability is crucial for applications that involve harsh conditions, such as catalysis in aqueous environments. acs.org

A key feature of phosphinate ligands is the presence of two organic (R) groups attached directly to the phosphorus atom. This "P-optional" group provides a versatile tool for tuning the properties of the final material. nih.govacs.org By systematically modifying these organic substituents, researchers can fine-tune the pore size, shape, and chemical environment within the framework, tailoring the material for specific functions like selective gas adsorption or targeted catalytic activity. mdpi.com This level of modularity is a significant advantage in the rational design of advanced materials. acs.org

Hydration Phenomena in Transition Metal Complexes: Focus on Hexahydrate Architectures

Water is a fundamental ligand in coordination chemistry, and hydrated metal ions are the predominant species for many metal salts in aqueous solution. wikipedia.org Metal aquo complexes are coordination compounds where water molecules act as Lewis bases, donating a pair of electrons to the metal ion. wikipedia.orgdocbrown.info The hexahydrate architecture, with the general formula [M(H₂O)₆]ⁿ⁺, is particularly common for many divalent and trivalent transition metal ions, including nickel(II). wikipedia.orgdocbrown.info

The hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺, features an octahedral geometry where six water molecules are symmetrically arranged around the central nickel ion. docbrown.infoacs.org These coordinated water molecules are not passive; they significantly influence the complex's properties. The positive charge of the metal ion polarizes the O-H bonds of the water ligands, making the hydrogen atoms more acidic than in free water molecules. chemguide.co.uk This causes solutions of hexaaqua ions to be weakly acidic. docbrown.infochemguide.co.uk The stability and structure of these hexahydrate complexes are foundational to understanding the behavior of nickel(II) salts in solution and in the solid state. docbrown.info

Overview of Research Directions in Metal Phosphinate Chemistry Relevant to Nickel Phosphinate Hexahydrate

The study of metal phosphinates is a rapidly advancing field. A primary research direction is the synthesis of novel porous materials with enhanced stability and functionality. mdpi.com Scientists are exploring high-throughput and mechanochemical synthesis methods to accelerate the discovery of new metal phosphinate frameworks. mdpi.com The ability to functionalize the phosphinate ligand is being exploited to create materials with tailored properties for specific applications, such as selective CO₂ capture or the removal of pollutants from water.

In catalysis, research is focused on developing robust, heterogeneous catalysts based on metal phosphinate frameworks. The strong metal-ligand bond in these materials can prevent the leaching of active metal sites, leading to more durable and reusable catalysts. For nickel phosphinate systems, this could lead to new catalysts for a range of organic transformations that benefit from the unique electronic and steric environment provided by the phosphinate ligands.

Scope and Objectives of Advanced Research on Nickel Phosphinate Hexahydrate Systems

Advanced research on nickel phosphinate hexahydrate and related systems aims to bridge fundamental understanding with practical applications. A key objective is the precise synthesis and structural characterization of these compounds to establish clear structure-property relationships. Understanding how the phosphinate R-groups and the coordinated water molecules influence the catalytic or material properties is a primary goal.

Future research will likely focus on several key areas:

Catalyst Design: Developing highly active and selective nickel phosphinate catalysts for challenging chemical transformations, including CO₂ reduction and C-H activation. rsc.org

Advanced Materials: Creating functional materials, such as MOFs, with tunable porosity and chemical properties for applications in gas separation, sensing, and drug delivery.

Magnetic Studies: Investigating the magnetic properties of dinuclear or polynuclear nickel(II) phosphinate complexes, where the phosphinate ligand can mediate magnetic exchange interactions between metal centers. nih.gov

Mechanistic Insights: Employing computational and in-situ characterization techniques to understand the reaction mechanisms of catalytic processes and the dynamics of guest-host interactions in porous materials. mdpi.com

By pursuing these objectives, the scientific community aims to unlock the full potential of nickel phosphinate coordination chemistry, leading to innovations in green chemistry, energy, and environmental science.

Properties

Molecular Formula

H16NiO14P2

Molecular Weight

360.76 g/mol

IUPAC Name

dihydrogen phosphate;nickel(2+);hexahydrate

InChI

InChI=1S/Ni.2H3O4P.6H2O/c;2*1-5(2,3)4;;;;;;/h;2*(H3,1,2,3,4);6*1H2/q+2;;;;;;;;/p-2

InChI Key

DOFILFTZFHUOSW-UHFFFAOYSA-L

Canonical SMILES

O.O.O.O.O.O.OP(=O)(O)[O-].OP(=O)(O)[O-].[Ni+2]

Origin of Product

United States

Advanced Synthetic Methodologies for Nickel Phosphinate Hexahydrate Architectures

Controlled Synthesis Approaches for Crystalline Nickel Phosphinate Hexahydrate Phases

The formation of crystalline nickel phosphinate materials is achieved through several advanced synthetic routes. These methods are crucial for controlling the stoichiometry, crystal structure, and physical properties of the final product.

Solvothermal and Hydrothermal Synthesis Pathways for Nickel Phosphinate Hexahydrate

Solvothermal and hydrothermal syntheses are powerful techniques for producing crystalline metal-organic materials, including nickel phosphinates. mdpi.com These methods involve heating precursor mixtures in a sealed vessel, known as an autoclave, above the boiling point of the solvent. The autogenously generated pressure facilitates the dissolution of reactants and the crystallization of the product.

In a typical hydrothermal synthesis for a nickel phosphinate, a water-soluble nickel(II) salt, such as nickel(II) nitrate (B79036) hexahydrate or nickel(II) chloride hexahydrate, is reacted with a phosphinic acid derivative. The reaction parameters, including temperature, pH, reaction time, and the molar ratio of the reactants, are critical for directing the formation of the desired crystalline phase. mdpi.com While specific parameters for Nickel(II) phosphinate hexahydrate are not extensively documented, analogous hydrothermal syntheses for nickel phosphonates and other metal phosphinates provide insight into the typical conditions employed. researchgate.net The use of water as a solvent in hydrothermal methods makes it a suitable pathway for the incorporation of water molecules into the final structure, leading to hydrated forms like hexahydrate.

Solvothermal synthesis is a similar process but utilizes non-aqueous solvents. mdpi.com The choice of solvent can influence the resulting crystal structure and morphology. For nickel phosphinates, solvents like ethanol, methanol, or dimethylformamide might be used, potentially leading to different crystalline phases or solvated structures. researchgate.net

Table 1: Typical Parameters in Hydrothermal/Solvothermal Synthesis of Metal Phosphinates/Phosphonates

Parameter Typical Range/Value Influence on Product
Temperature 120 - 250 °C Affects crystallinity, phase purity, and crystal size.
Time Several hours to days Influences crystal growth and completion of reaction. mdpi.com
pH 3 - 9 A critical factor in determining the final structure. researchgate.net
Precursors Nickel(II) salts, Phosphinic/Phosphonic Acids The nature of the organic group on the acid dictates the framework.

| Solvent | Water, Ethanol, DMF | Affects solubility of precursors and the final crystal architecture. |

Template-Assisted and Template-Free Synthesis Techniques for Morphological Control of Nickel Phosphinate Hexahydrate

Morphological control is essential for tailoring the properties of materials for specific applications. Both template-assisted and template-free methods are employed to control the size and shape of nickel phosphinate particles.

Template-assisted synthesis involves the use of a pre-existing structure (a template) to direct the formation of the desired material. The template can be a hard material (e.g., silica (B1680970) spheres, porous alumina) or a soft material (e.g., surfactants, polymers). After the nickel phosphinate has formed around or within the template, the template is removed, leaving a material with a morphology that is a negative replica of the template. This approach allows for the creation of complex architectures such as hollow spheres, nanotubes, or mesoporous structures.

Template-free synthesis , conversely, achieves morphological control by carefully manipulating reaction conditions without the use of any directing agent. amanote.com Factors such as precursor concentration, temperature ramp rate, solvent composition, and pH can be tuned to influence nucleation and growth kinetics. For instance, in related nickel phosphate (B84403) systems, varying the pH of the reactant mixture has been shown to be a critical parameter for directing the final structure without the need for organic templates. acs.org This method is often simpler and more cost-effective than template-assisted routes. nih.gov

Mechanochemical Synthesis Strategies for Nickel Phosphinate Hexahydrate Materials

Mechanochemistry offers a solvent-free or low-solvent (liquid-assisted grinding) alternative to traditional solution-based synthesis. mdpi.com This technique uses mechanical energy, typically through ball milling or grinding, to induce chemical reactions between solid-state reactants. chemrxiv.org

For the synthesis of nickel phosphinate materials, a solid nickel(II) salt and a solid phosphinic acid derivative would be milled together in a high-energy ball mill. The intense mechanical forces generated during milling break down the crystal lattices of the reactants, creating fresh surfaces and promoting intimate mixing at the molecular level, which initiates the chemical reaction. This method is noted for being rapid, often requiring only minutes of milling time, and environmentally friendly due to the reduction or elimination of solvent waste. mdpi.com Research on related metal phosphonates has demonstrated the successful synthesis of pure, crystalline products, including hydrated nickel complexes, via mechanochemical routes. mdpi.comchemrxiv.org

Table 2: Comparison of Synthesis Methods

Method Key Advantage Typical State of Reactants Energy Input
Hydrothermal/Solvothermal High crystallinity Solution/Slurry Thermal
Template-Assisted Complex morphological control Solution Thermal

| Mechanochemical | Fast, solvent-free, green | Solid | Mechanical |

High-Throughput Synthetic Exploration of Nickel Phosphinate Hexahydrate Derivatives

High-throughput (HT) synthesis is an automated approach that enables the rapid screening of a large number of reaction parameters in parallel. wordpress.com This methodology is particularly valuable for exploring complex reaction systems like those involved in the formation of metal phosphinates and phosphonates, where small changes in conditions can lead to different products. rsc.orgnih.gov

In the context of nickel phosphinate synthesis, an HT workflow would involve using robotic systems to dispense varying ratios of nickel salts, different phosphinic acid ligands, solvents, and pH-modifying agents into a multi-well reaction block. nih.gov This block is then subjected to controlled heating under solvothermal conditions. After the reaction period, the products are rapidly characterized, typically by powder X-ray diffraction, allowing for the efficient mapping of the relationship between synthesis parameters and crystalline phases. This approach accelerates the discovery of new materials and the optimization of synthesis conditions for known compounds like Nickel(II) phosphinate hexahydrate. wordpress.com

Mechanistic Investigations of Nickel Phosphinate Hexahydrate Formation

Understanding the formation mechanism is key to the rational design and controlled synthesis of crystalline materials. Investigations focus on identifying the sequence of chemical steps, intermediate species, and transformations that occur during the synthesis.

Elucidation of Reaction Pathways and Intermediate Species in Nickel Phosphinate Hexahydrate Synthesis

The formation of a nickel phosphinate framework from molecular precursors in solution is a complex process involving coordination, deprotonation, and self-assembly. Elucidating these pathways often requires advanced analytical techniques. In-situ characterization methods, which monitor the reaction as it happens, are particularly powerful for identifying transient intermediate species and understanding crystallization kinetics. mdpi.com

For related metal phosphonate (B1237965) systems, techniques like in-situ energy-dispersive X-ray diffraction (EDXRD) have been used to follow the evolution of crystalline phases during hydrothermal synthesis. Such studies can reveal the formation of precursor phases or metastable intermediates that transform into the final stable product over time. mdpi.com

Computational modeling and density functional theory (DFT) can also provide insights into the reaction pathway. rsc.org Theoretical calculations can help determine the most likely coordination geometries and reaction energetics, complementing experimental observations. For example, in nickel-catalyzed reactions involving phosphorus compounds, mechanistic proposals often involve steps like oxidative addition of a P-H or P-X bond to a Ni(0) center, followed by transmetalation and reductive elimination, although these specific steps are more relevant to C-P bond formation than framework assembly. youtube.com The initial step in the formation of Nickel(II) phosphinate hexahydrate in an aqueous solution would involve the coordination of water molecules and phosphinate anions to the Ni(II) ion, forming various aquo-phosphinato-nickel(II) complexes. These monomeric or oligomeric species then serve as building blocks that assemble into the extended crystalline lattice.

Influence of Precursor Chemistry on Nickel Phosphinate Hexahydrate Formation and Purity

The formation and purity of nickel(II) phosphinate hexahydrate are profoundly influenced by the selection of nickel and phosphinate precursors. The choice of the nickel salt, such as nickel chloride, nickel nitrate, or nickel acetate, can significantly impact the reaction kinetics and the final product's crystallinity. The coordinating ability of the counter-anion plays a crucial role; for instance, strongly coordinating anions may compete with the phosphinate ligand for binding sites on the nickel ion, potentially leading to the formation of mixed-ligand species or affecting the nucleation and growth process.

Similarly, the nature of the phosphinate source is critical. The use of different phosphinic acids (R₂PO₂H), where 'R' can be a hydrogen atom or an organic group, allows for the tuning of the resulting framework's properties. The purity of these precursors is paramount, as impurities can be incorporated into the crystal lattice, disrupting its homogeneity and altering its physicochemical properties. Research into related metal phosphonate systems highlights that reaction parameters such as pH, temperature, and reagent concentration are vital for obtaining pure, crystalline products. mdpi.com For instance, controlling the pH is essential to ensure the phosphinate ligand is in the correct deprotonated state for coordination with the Ni(II) center.

The table below summarizes the general influence of precursor characteristics on the synthesis of nickel phosphinate hexahydrate, based on established principles in coordination chemistry.

Precursor ComponentCharacteristicPotential Influence on Formation and Purity
Nickel Salt (e.g., NiCl₂, Ni(NO₃)₂, Ni(OAc)₂) Counter-anion coordinating abilityStrong coordinators may compete with phosphinate, affecting structure.
PurityImpurities (e.g., other metal ions) can lead to lattice defects or co-crystallization.
Hydration stateCan affect solubility and the stoichiometry of water in the final product.
Phosphinate Source (e.g., H₃PO₂, R₂PO₂H) Organic 'R' groupInfluences the dimensionality and functionality of the resulting framework. mdpi.com
PurityAcidic or organic impurities can alter reaction pH and introduce defects.
Solvent Polarity and coordinating abilityAffects precursor solubility and can participate in the coordination sphere.

Control of Stoichiometry and Crystallization Conditions for Nickel Phosphinate Hexahydrate Homogeneity

Achieving a homogeneous, crystalline sample of nickel(II) phosphinate hexahydrate requires precise control over both the stoichiometry of the reactants and the conditions of crystallization. The molar ratio of the nickel salt to the phosphinate ligand is a determining factor in the structure of the resulting coordination polymer. mdpi.com Deviations from the optimal stoichiometry can lead to the formation of amorphous products, different structural phases, or incomplete reactions, all of which compromise the homogeneity of the bulk material.

Crystallization conditions are equally critical for controlling the size, morphology, and uniformity of the crystals. By analogy with other hydrated nickel salts like nickel sulfate (B86663) hexahydrate, several parameters are key to managing the crystallization process. google.comaalto.fi These include the rate of cooling, the level of supersaturation, stirring rate, and the use of seed crystals. google.comntnu.no A slow, controlled cooling process generally favors the growth of larger, more uniform crystals by maintaining a low level of supersaturation, which minimizes secondary nucleation. google.com Conversely, rapid cooling can lead to a large number of small, less-ordered crystals. The introduction of seed crystals provides a template for growth, which can help to control crystal size and morphology, leading to a more homogeneous product distribution. google.com

The following table outlines key crystallization parameters and their impact on the homogeneity of the final product, drawing parallels from studies on nickel sulfate hexahydrate crystallization. google.comresearchgate.net

Crystallization ParameterEffect on HomogeneityResearch Findings (by analogy)
Cooling Rate Slower rates generally produce larger, more uniform crystals with fewer defects.Controlled linear or curved cooling profiles are used to manage supersaturation and promote uniform growth. google.com
Stoichiometric Ratio Determines the resulting crystal phase and prevents formation of impurities.Crucial for obtaining pure, crystalline products in metal-ligand systems. mdpi.com
Stirring Rate Affects mass transfer and heat distribution, influencing crystal growth rate and preventing agglomeration.A consistent stirring rate (e.g., 140-160 rpm) ensures crystals remain suspended for uniform growth. google.com
Seeding Provides nucleation sites, leading to better control over crystal size and distribution.Adding a specific quantity and size of seed crystals is a key step in controlling the final particle size. google.com
pH Control Ensures the correct ligand speciation for consistent coordination.Essential for screening reaction parameters to obtain crystalline products. mdpi.com

Post-Synthetic Modification and Derivatization of Nickel Phosphinate Hexahydrate Frameworks

Post-synthetic modification (PSM) offers a powerful strategy for tailoring the properties of pre-formed nickel(II) phosphinate hexahydrate frameworks without altering their fundamental structure. These modifications can be used to introduce new functionalities, enhance stability, or alter the material's chemical and physical characteristics.

One potential PSM approach is cation exchange . In this method, the Ni(II) ions within the framework could be partially or fully exchanged with other divalent metal ions (e.g., Co²⁺, Mn²⁺, Zn²⁺). This process, demonstrated in other coordination frameworks like CPO-27(Mg) where Ni²⁺ was incorporated post-synthetically, can modify the magnetic, catalytic, or adsorptive properties of the material. rsc.org The success of such an exchange depends on factors like ionic radii and the kinetic lability of the metal-ligand bonds.

Another significant advantage of phosphinate-based frameworks is the potential for functionalization of the ligand's organic side group . mdpi.com If the phosphinate ligand (R₂PO₂⁻) contains a reactive organic 'R' group, this group can be chemically modified after the framework has been assembled. For example, if the 'R' group contains an alkyne moiety, it could undergo catalyst-free cycloaddition reactions, such as the nitrile oxide-alkyne cycloaddition (NOAC), to attach complex functional molecules to the framework. nih.gov This allows for the precise installation of chemical handles for sensing, catalysis, or other applications.

Furthermore, surface modification can be achieved through the adsorption of molecules onto the crystal surfaces or within any porous cavities. mdpi.com This can be used to create robust pathways for proton transfer or to alter the surface chemistry for specific applications. These post-synthetic strategies transform the initial nickel(II) phosphinate hexahydrate into a versatile platform for the development of advanced materials.

Structural Elucidation and Crystallographic Analysis of Nickel Phosphinate Hexahydrate

Single-Crystal X-ray Diffraction Analysis of Nickel Phosphinate Hexahydrate Structures

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for the unambiguous determination of a compound's crystal structure. nih.govrsc.org The technique involves irradiating a single, high-quality crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams provide the necessary information to construct a three-dimensional model of the electron density within the crystal, from which the atomic positions can be determined with high precision. For nickel(II) phosphinate hexahydrate, this analysis reveals the intricate connectivity and spatial arrangement of the nickel ions, phosphinate ligands, and water molecules. nih.gov

The d⁸ electronic configuration of the Nickel(II) ion allows for several possible coordination geometries, most commonly octahedral, square planar, or tetrahedral, depending on the nature of the coordinating ligands and steric factors. nih.govluc.eduquora.com In the case of nickel(II) phosphinate hexahydrate, single-crystal X-ray diffraction studies would be expected to show that the nickel(II) center is in an octahedral coordination environment. researchgate.net This geometry is typically formed by coordination with oxygen atoms from both the phosphinate ligands and the water molecules.

The coordination sphere around the Ni(II) ion is generally saturated by six coordinating atoms, leading to a [NiO₆] core. The specific arrangement involves oxygen atoms from bridging phosphinate groups and oxygen atoms from the coordinated water molecules. The plasticity of the nickel(II) coordination environment is well-documented, but with oxygen-donor ligands like phosphinates and water, a high-spin octahedral geometry is favored. nih.govresearchgate.net The precise bond lengths and angles defining this coordination polyhedron are critical parameters obtained from SCXRD data.

ParameterTypical Value RangeDescription
Coordination Number 6The number of atoms directly bonded to the central Ni(II) ion.
Coordination Geometry OctahedralThe spatial arrangement of the coordinating atoms around the Ni(II) ion.
Ni-O (phosphinate) Bond Length 2.00 - 2.10 ÅThe distance between the nickel ion and an oxygen atom from a phosphinate ligand.
Ni-O (water) Bond Length 2.05 - 2.15 ÅThe distance between the nickel ion and an oxygen atom from a water molecule. nih.gov
O-Ni-O Bond Angle (cis) 85° - 95°The angle between adjacent coordinating oxygen atoms. nih.gov
O-Ni-O Bond Angle (trans) 175° - 180°The angle between opposing coordinating oxygen atoms.

This table presents typical data ranges for octahedral Ni(II) complexes with oxygen-donor ligands, as would be determined by single-crystal X-ray diffraction.

Phosphinate ligands (R₂PO₂⁻) are versatile polyatomic ligands capable of adopting various coordination modes. wikipedia.org They can act as terminal monodentate ligands, chelating bidentate ligands, or, most commonly in polymeric structures, as bridging ligands that link two or more metal centers. nih.govwikipedia.org In the structure of nickel(II) phosphinate hexahydrate, the phosphinate anions typically function as bridging ligands. nih.gov

SCXRD analysis allows for the detailed characterization of these bridging modes. A common mode is the O,O'-bridging fashion, where each of the two oxygen atoms of a single phosphinate group coordinates to a different nickel center. This bridging leads to the formation of polymeric chains or more complex network structures. The conformation of the eight-membered rings formed by two nickel atoms and two bridging phosphinate ligands can vary, with common conformations being chair, boat, or twist-boat. nih.gov The specific conformation is determined by steric and electronic factors within the crystal lattice.

The "hexahydrate" designation indicates the presence of six water molecules per formula unit. These water molecules play a crucial role in the crystal structure, participating in both direct coordination to the metal center and in forming an extensive hydrogen-bonding network. nih.govmdpi.com SCXRD is essential for locating the hydrogen atoms and mapping this network.

Powder X-ray Diffraction for Phase Identification and Crystalline Domain Analysis of Bulk Nickel Phosphinate Hexahydrate

While single-crystal XRD provides the most detailed structural information, it requires a suitable single crystal which may be difficult to obtain. mdpi.com Powder X-ray diffraction (PXRD) is a complementary and more routinely accessible technique used for the analysis of bulk, polycrystalline materials. datapdf.comnist.govnist.gov A PXRD pattern is a fingerprint of a crystalline phase, characterized by a series of diffraction peaks at specific angles (2θ).

For nickel(II) phosphinate hexahydrate, PXRD is primarily used for:

Phase Identification: By comparing the experimental PXRD pattern of a synthesized bulk sample with a calculated pattern from SCXRD data or a standard pattern from a database, one can confirm the identity and phase purity of the material. researchgate.netresearchgate.netresearchgate.net

Crystalline Domain Analysis: The width of the diffraction peaks in a PXRD pattern is inversely related to the size of the crystalline domains (crystallites). Broader peaks indicate smaller crystallite sizes, often in the nanometer range, while sharp peaks are characteristic of well-ordered, larger crystals. This analysis provides information on the microstructure of the bulk material.

In some cases, if a single crystal cannot be grown, the crystal structure can be determined or refined from high-quality PXRD data using methods like Rietveld refinement. datapdf.com

Electron Diffraction Techniques for Nanocrystalline Nickel Phosphinate Hexahydrate

When crystals of nickel(II) phosphinate hexahydrate are too small for SCXRD analysis (i.e., in the sub-micrometer or nanometer range), electron diffraction (ED) emerges as a powerful alternative for structure determination. mdpi.com Due to the stronger interaction of electrons with matter compared to X-rays, diffraction patterns can be obtained from nanocrystals. scispace.com

Techniques such as three-dimensional electron diffraction (3DED) or automated electron diffraction tomography (ADT) can be used to collect a series of electron diffraction patterns as the nanocrystal is tilted. mdpi.com These patterns can then be processed to solve and refine the full crystal structure with a resolution that can approach that of SCXRD. mdpi.comosti.gov This method is particularly valuable for characterizing novel phases or polymorphs of nickel phosphinate hexahydrate that may only form as nanocrystalline powders.

Supramolecular Assembly and Crystal Engineering Principles in Nickel Phosphinate Hexahydrate

The final crystal structure of nickel(II) phosphinate hexahydrate is not a random arrangement of atoms but the result of a complex interplay of directed forces, a process governed by the principles of crystal engineering and supramolecular assembly. nih.gov The goal of crystal engineering is to design and synthesize solid-state structures with desired properties based on an understanding of intermolecular interactions. nih.gov

In this system, the primary driving force for assembly is the formation of strong coordination bonds between the "hard" Ni(II) cations and the "hard" oxygen atoms of the phosphinate and water ligands. The specific geometry of the phosphinate ligand dictates its potential to bridge metal centers, leading to the formation of one-, two-, or three-dimensional coordination polymers.

Formation of Extended Polymeric Structures and Metal-Organic Frameworks (MOFs) based on Nickel Phosphinate

The coordination chemistry of nickel(II) with phosphinate ligands provides a fertile ground for the construction of extended structures, ranging from simple one-dimensional (1D) chains to complex three-dimensional (3D) Metal-Organic Frameworks (MOFs). The phosphinate group, [R₂PO₂]⁻, and more specifically the parent hypophosphite or phosphinate ion [H₂PO₂]⁻ in Nickel(II) phosphinate, acts as a versatile bridging ligand, capable of linking multiple nickel centers to generate supramolecular architectures.

The formation of these extended polymeric structures is fundamentally driven by the coordination of the phosphinate oxygen atoms to the nickel ions. In nickel phosphinate systems, the nickel atom typically adopts an octahedral coordination geometry, satisfied by oxygen atoms from phosphinate ligands and water molecules. The phosphinate ligand can bridge metal centers in various modes, with the most common being the formation of eight-membered M-O-P-O-M-O-P-O rings, a prevalent motif in metal phosphinate coordination polymers. nih.gov This bridging capability allows for the propagation of the structure into one, two, or three dimensions.

For instance, simple chains can be formed where nickel centers are linked by single or double phosphinate bridges. These 1D chains can then be further interconnected into 2D layers or 3D frameworks through the use of additional ligands or by exploiting weaker intermolecular forces.

The synthesis of more complex, porous structures like MOFs from nickel phosphinate precursors represents a significant area of materials science. Phosphonate-based MOFs are a well-established class of materials, and similar synthetic strategies are applied to their phosphinate analogues. mdpi.com While phosphinate ligands show a strong tendency to form dense, layered structures, specific synthetic approaches can yield permanently porous materials. mdpi.com The use of phosphinic acids as linkers is advantageous for constructing open framework structures, where the organic group attached to the phosphorus can be functionalized to tune the properties of the resulting MOF. mdpi.com The stronger bond formed by phosphinate groups with metal centers, compared to carboxylates, can result in MOFs with enhanced stability. nih.govnih.gov

The deliberate design of nickel phosphinate-based MOFs often involves the use of bifunctional or multifunctional phosphinate ligands, where the organic backbone of the ligand dictates the distance and geometry between the nickel nodes. Furthermore, the inclusion of ancillary ligands, such as 4,4'-bipyridine, can play a crucial role in "stitching" together lower-dimensional structures (like 1D chains) into higher-dimensional 2D or 3D frameworks. mdpi.com

Table 1: Examples of Structural Motifs in Nickel Phosphinate/Phosphonate (B1237965) Systems

Structural Motif Description Dimensionality Key Factors
Infinite Chains Nickel ions are linked by phosphinate ligands, forming continuous one-dimensional chains. 1D Bridging mode of the phosphinate ligand.
Layered Structures 1D chains are interconnected through additional ligands or weaker interactions to form two-dimensional sheets. 2D Presence of co-ligands, steric hindrance of substituents. rsc.org

Insights into Dimensionality Control and Topologies in Nickel Phosphinate Hexahydrate Systems

The final dimensionality and topology of a nickel phosphinate coordination polymer are not accidental but are the result of a complex interplay of factors that can be strategically manipulated. This "crystal engineering" approach allows for the rational design of materials with specific network structures.

Dimensionality Control: The control over the dimensionality (1D, 2D, or 3D) of the resulting framework is a key aspect of designing coordination polymers. nih.gov Several factors influence the final structure:

Ligand Geometry and Functionality: The geometry of the organic linker is paramount. A linear, bifunctional ligand will tend to form 1D chains or simple 2D grids. In contrast, more divergent or multi-topic ligands can promote the formation of complex 3D networks. The strategic use of isomeric ligands with different coordination vectors has been shown to effectively engineer the dimensionality of coordination polymers. rsc.org

Steric Hindrance: The size and bulkiness of the substituents on the phosphinate ligand can influence the aggregation and dimensionality of the final structure. rsc.org Bulky groups may prevent the close packing required for a 3D network, favoring the formation of lower-dimensional 1D or 2D structures. rsc.org

Ancillary Ligands: As mentioned previously, the introduction of secondary "pillar" or "linker" ligands is a powerful method to increase dimensionality. For example, 1D nickel phosphinate chains can be linked by N-donor ligands like bipyridine to form 2D layers or 3D frameworks. mdpi.com

Reaction Conditions: Synthesis conditions such as temperature, solvent, and the ratio of reactants can influence the kinetics and thermodynamics of crystal formation, thereby affecting the final product's dimensionality and phase.

Topological Analysis: Once a crystal structure is formed, its network topology can be analyzed by simplifying the structure into a set of nodes (representing metal ions or clusters) and linkers (representing the bridging organic ligands). monash.edu This reductionist approach allows for the classification and comparison of complex frameworks. researchgate.net

For nickel phosphinate systems, the nickel ions or nickel-containing clusters would serve as the nodes. The topology is then described by the connectivity of these nodes. For example, a network where each node is connected to four others might be described by common four-connected net topologies such as:

sql: A 2D square grid topology.

dia: A 3D diamondoid network.

qtz: A 3D quartz-like network. researchgate.net

The specific topology adopted by a nickel phosphinate framework depends on the coordination number and geometry of the nickel ion and the connectivity and geometry of the phosphinate linker. For instance, an octahedrally coordinated nickel ion linked by linear phosphinate bridges might lead to different topologies than a tetrahedrally coordinated nickel or one linked by bent ligands. The analysis and understanding of these topologies are crucial for designing new frameworks with desired properties, such as specific pore sizes and shapes for applications in catalysis or separation. mdpi.com

Table 2: Factors Influencing Dimensionality and Topology

Influencing Factor Effect on Structure Example
Ligand Geometry Determines the direction of network propagation. Divergent ligands can produce 3D frameworks, while convergent ligands may result in 1D chains. rsc.org
Steric Effects Bulky substituents can limit network extension. Large organic groups on the phosphinate may favor 1D or 2D structures over dense 3D packing. rsc.org
Ancillary Ligands Can link lower-dimensional motifs into higher dimensions. 4,4'-bipyridine can connect 1D nickel phosphinate chains into a 3D framework. mdpi.com

Table of Mentioned Compounds

Compound Name Chemical Formula
Nickel(II) phosphinate Ni(H₂PO₂)₂

Advanced Spectroscopic Characterization and Electronic Structure Elucidation of Nickel Phosphinate Hexahydrate

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Metal-Ligand Bonding in Nickel Phosphinate Hexahydrate

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. stackexchange.comyoutube.com These methods are instrumental in identifying the functional groups present in nickel phosphinate hexahydrate and understanding the nature of the coordination bonds between the nickel(II) ion and its ligands.

The phosphinate (hypophosphite, H₂PO₂⁻) ligand has several characteristic vibrational modes that serve as spectroscopic fingerprints. The most prominent are the P-H and P-O stretching vibrations. The P-H stretching modes typically appear in a distinct region of the spectrum, generally between 2300 and 2400 cm⁻¹. mdpi.com The P-O stretching vibrations are also highly informative. In the free phosphinate ion, the two oxygen atoms are equivalent, leading to symmetric and asymmetric stretching modes. Upon coordination to a metal center like nickel(II), the symmetry is often lowered, and the frequencies of these P-O modes can shift, providing insight into the coordination mode (e.g., monodentate, bidentate, or bridging). researchgate.net Shifts in the P-O stretching frequencies, typically observed in the 1000-1200 cm⁻¹ region, confirm the formation of Ni-O bonds. researchgate.netacs.org

The six water molecules in the hexahydrate structure contribute significantly to the vibrational spectrum. The O-H stretching vibrations of water are typically observed as broad bands in the high-frequency region of the IR spectrum, from approximately 3000 to 3500 cm⁻¹. researchgate.net The breadth of these bands is indicative of extensive hydrogen bonding within the crystal lattice, involving both coordinated water molecules and the oxygen atoms of the phosphinate ligands. The H-O-H bending (scissoring) mode of coordinated water molecules is found around 1600-1630 cm⁻¹. researchgate.net In addition to these internal modes, lower-frequency modes corresponding to the rocking, wagging, and twisting of coordinated water, as well as Ni-O(water) stretching vibrations, can be observed in the far-IR and Raman spectra, providing further details about the coordination environment.

Table 1: Typical Vibrational Frequencies for Nickel Phosphinate Hexahydrate

Vibrational Mode Typical Wavenumber (cm⁻¹) Region Notes
O-H Stretch (Water) 3000 - 3500 IR / Raman Broad band due to hydrogen bonding.
P-H Stretch 2300 - 2400 IR / Raman Characteristic of the phosphinate ligand.
H-O-H Bend (Water) 1600 - 1630 IR Scissoring mode of coordinated water.
P-O Asymmetric Stretch 1150 - 1200 IR / Raman Sensitive to coordination environment.
P-O Symmetric Stretch 1040 - 1080 IR / Raman Frequency shifts upon bonding to Ni(II).
PH₂ Deformation 800 - 900 IR / Raman Bending and wagging modes.

Electronic Spectroscopy (UV-Vis and EPR) for Probing Electronic Transitions and Oxidation States of Nickel(II) in Nickel Phosphinate Hexahydrate

Electronic spectroscopy provides crucial information about the d-orbital splitting, electronic transitions, and the magnetic properties of the central nickel(II) ion. Techniques like UV-Visible (UV-Vis) and Electron Paramagnetic Resonance (EPR) spectroscopy are particularly powerful for characterizing d⁸ metal centers.

Nickel(II) is a d⁸ ion. In an octahedral ligand field, such as that provided by six water molecules in [Ni(H₂O)₆]²⁺, the d-orbitals split into a lower-energy t₂g set and a higher-energy e_g set. quora.comquora.com This splitting allows for electron transitions between these levels upon absorption of light, known as d-d transitions. iitk.ac.inresearchgate.net These transitions are typically weak and appear as broad bands in the visible and near-infrared regions of the spectrum. For an octahedral Ni(II) complex, three spin-allowed transitions are expected from the ³A₂g ground state:

³A₂g → ³T₂g

³A₂g → ³T₁g(F)

³A₂g → ³T₁g(P)

The aqueous [Ni(H₂O)₆]²⁺ ion, which serves as a good model, is characteristically green and shows absorption bands around 700 nm, 450 nm, and a higher energy band in the near-UV. docbrown.inforesearchgate.net The precise energies of these transitions in nickel phosphinate hexahydrate depend on the ligand field strength of the phosphinate and water ligands surrounding the nickel ion. nih.gov

Table 2: Expected Electronic Transitions for Octahedral Ni(II) Complexes

Transition Typical Wavelength (nm) Typical Energy (cm⁻¹) Color Region of Absorption
³A₂g → ³T₂g 800 - 1300 8,000 - 12,500 Near-Infrared / Red
³A₂g → ³T₁g(F) 500 - 750 13,300 - 20,000 Red / Orange / Yellow

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that detects species with unpaired electrons. Since octahedral Ni(II) (d⁸) has two unpaired electrons in its ground state (S=1), it is EPR active. acs.orgnih.gov The EPR spectrum can confirm the +2 oxidation state and provide detailed information about the electronic structure and symmetry of the nickel center. nih.govias.ac.in While conventional X-band EPR of Ni(II) can be complex, the technique is invaluable for probing the electronic environment. nih.gov

Spectroscopic studies can also offer insights into potential redox chemistry. While Ni(II) is the stable oxidation state, the formation of transient nickel-oxygen intermediates (e.g., involving Ni(III) or Ni(IV)) is crucial in many catalytic processes. Should such species be generated from nickel phosphinate hexahydrate through chemical or electrochemical oxidation, they would possess distinct spectroscopic signatures. For example, a Ni(III) species (d⁷) would exhibit a different set of d-d transitions and a characteristic EPR signal. Spectroelectrochemistry, which combines UV-Vis or EPR with electrochemical methods, would be a key technique to identify and characterize these highly reactive intermediates. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Structure and Solution Behavior of Soluble Nickel Phosphinate Hexahydrate Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. However, its application to paramagnetic compounds like those of Ni(II) is challenging. huji.ac.il The unpaired electrons on the nickel center cause large shifts (hyperfine shifts) and significant broadening of NMR signals, often rendering them undetectable by standard high-resolution NMR. acs.orgtamu.edu Electronic relaxation times for high-spin nickel(II) are typically in the range of 10⁻¹⁰ to 10⁻¹² seconds. acs.org

Despite these difficulties, NMR can be a valuable tool, particularly for studying soluble derivatives or diamagnetic analogues. For instance, preparing a zinc(II) phosphinate hexahydrate complex, which is diamagnetic, would allow for detailed ¹H, ³¹P, and ¹³C NMR studies. Such an analysis would clarify the coordination of the phosphinate ligand, reveal protonation states, and confirm the ligand's structural integrity without the interference of paramagnetism.

For soluble paramagnetic nickel phosphinate derivatives, specialized NMR techniques can still yield valuable information. rsc.orgnih.gov The hyperfine-shifted resonances, though broad, can be assigned using 2D NMR methods and relaxation measurements. acs.org The magnitude and sign of these shifts provide information about the distribution of unpaired electron spin density onto the ligand framework, offering a detailed map of the electronic communication between the metal and the ligand. Furthermore, variable-temperature NMR studies can provide insights into the magnetic properties and solution dynamics of these complexes.

Table 3: Mentioned Chemical Compounds

Compound Name Chemical Formula
Nickel(II) phosphinate hexahydrate Ni(H₂PO₂)₂·6H₂O

X-ray Absorption Spectroscopy (XANES and EXAFS) for Local Coordination Environment and Oxidation State Mapping in Nickel Phosphinate Hexahydrate

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to probe the local geometric and electronic structure of a target atom within a material. rsc.orgrsc.org By tuning synchrotron-generated X-rays to the binding energy of a core electron of a specific element—in this case, the nickel K-edge—one can obtain a spectrum that provides detailed information about the atom's oxidation state, coordination geometry, and the identity and distance of its neighbors. nih.govru.nl The XAS spectrum is typically divided into two regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). osti.govacs.org A combined XANES and EXAFS analysis provides a comprehensive understanding of the nickel centers in Nickel Phosphinate Hexahydrate.

While specific experimental XAS data for "Nickel(cento) phosphinate hexahydrate" is not available in the cited literature, the following sections detail how the technique would be applied to elucidate its structure, drawing upon established methodologies and findings from analogous nickel-containing compounds. nih.govdesy.deresearchgate.net

XANES Analysis: Probing Oxidation State and Geometry

The XANES region, which encompasses the absorption edge and extends approximately 50-100 eV beyond it, is highly sensitive to the oxidation state and coordination symmetry of the absorbing atom. rsc.orgnih.gov

Oxidation State Determination: The energy position of the absorption edge is directly correlated with the effective charge on the nickel atom; a higher oxidation state results in a greater binding energy for the core electrons, shifting the absorption edge to a higher energy. rsc.orgresearchgate.net To determine the oxidation state of nickel in Nickel Phosphinate Hexahydrate, its Ni K-edge XANES spectrum would be compared to those of well-characterized nickel standards, such as Ni(0) foil, Ni(II)O, and other Ni(II) complexes. For a compound with the formula Ni(H₂PO₂)₂·6H₂O, the nickel atom is expected to be in the +2 oxidation state. This would be confirmed by observing that the edge position of the sample falls in the same energy range as the Ni(II) standards. researchgate.net

Coordination Geometry Insights: The pre-edge region of the XANES spectrum can provide clues about the coordination geometry. nih.gov Transitions in this region, such as the 1s → 3d transition, are typically weak for centrosymmetric geometries like a perfect octahedron, which is expected for a hexahydrate complex where the nickel ion is coordinated by six oxygen atoms. The intensity and shape of the main absorption peak, or "white line," and subsequent features are also characteristic of the local symmetry and the nature of the coordinating ligands (in this case, oxygen atoms from both water and phosphinate groups). researchgate.netresearchgate.net

Table 1: Representative Ni K-edge XANES Data for Oxidation State Determination

This interactive table presents typical energy positions for the Ni K-edge in various standard materials, illustrating how the oxidation state of nickel in the target compound would be confirmed.

Compound/MaterialNominal Ni Oxidation StateNi K-edge Position (eV)Expected Observation for Nickel Phosphinate Hexahydrate
Ni Foil0~8333Edge position significantly lower than the sample.
Nickel(II) Oxide (NiO)+2~8345 - 8347Edge position is expected to be very similar to the sample. desy.de
La₂NiO₄₊δ+2.24~8348Edge position slightly higher than expected for a pure Ni(II) state. researchgate.net
Nickel Phosphinate Hexahydrate +2 (Expected) ~8346 (Hypothetical) Confirms the Ni(II) oxidation state.

EXAFS Analysis: Mapping the Local Coordination Environment

The EXAFS region, which consists of oscillations extending several hundred eV past the absorption edge, contains quantitative information about the local atomic environment around the central nickel atom. nih.govdesy.de These oscillations arise from the scattering of the ejected photoelectron by neighboring atoms. Analysis of the EXAFS signal can precisely determine the types of neighboring atoms, their distances from the nickel atom, and their coordination numbers. ru.nl

The analysis involves isolating the EXAFS oscillations, converting them to k-space (photoelectron wavevector space), and then applying a Fourier transform. The resulting plot, which resembles a radial distribution function, shows peaks corresponding to different coordination shells of atoms around the central Ni atom. ru.nl Each peak can be individually analyzed and fitted to theoretical models to extract structural parameters. nih.gov

For Nickel Phosphinate Hexahydrate, the first coordination shell around the nickel atom is expected to consist exclusively of oxygen atoms. These would originate from the six water molecules and the oxygen atoms of the phosphinate ligands. EXAFS fitting would provide the average Ni-O bond distance and the coordination number, which is expected to be six for an octahedral environment. researchgate.net Subsequent shells might contain phosphorus atoms from the phosphinate ligands (Ni-P) and potentially nickel atoms in neighboring complexes (Ni-Ni), depending on the crystal structure. desy.denih.gov

Table 2: Hypothetical EXAFS Fitting Results for Nickel Phosphinate Hexahydrate

This interactive table provides a detailed, albeit hypothetical, summary of the structural parameters that could be extracted from the EXAFS data for the first two coordination shells around the nickel atom.

Scattering PathCoordination Number (N)Interatomic Distance (R, Å)Debye-Waller Factor (σ², Ų)Description
Ni-O6.0 (± 0.5)2.05 (± 0.02)0.007The first coordination shell, consisting of six oxygen atoms in an octahedral arrangement from water and phosphinate ligands. researchgate.net
Ni-P2.0 (± 0.4)3.20 (± 0.03)0.009The second shell, corresponding to the phosphorus atoms of the two coordinating phosphinate ligands.

Note: The values for Coordination Number (N), Interatomic Distance (R), and the Debye-Waller Factor (a measure of disorder) are representative of typical findings for Ni(II) octahedral complexes and are presented here for illustrative purposes. nih.govresearchgate.net

Computational and Theoretical Investigations of Nickel Phosphinate Hexahydrate

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding Analysis in Nickel(II) Phosphinate Hexahydrate

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective in determining the optimized geometry, electronic band structures, and density of states for crystalline materials such as nickel(II) phosphinate hexahydrate. nih.govsciepub.com

The initial step in computational analysis involves the optimization of the molecular and crystal geometries to find the most stable atomic arrangement. For nickel(II) phosphinate hexahydrate, this would typically involve a nickel(II) ion octahedrally coordinated by phosphinate ligands and water molecules. DFT calculations are employed to relax the atomic positions until the forces on each atom are minimized, resulting in an equilibrium structure. The optimized geometry provides crucial information on bond lengths and angles. nih.gov

Table 1: Predicted Optimized Geometric Parameters for Nickel(II) Phosphinate Hexahydrate

Parameter Predicted Value (Å)
Ni-O (Phosphinate) Bond Length 2.05
Ni-O (Water) Bond Length 2.10
P-O Bond Length 1.52
P-H Bond Length 1.40

Note: These are typical predicted values based on DFT calculations of similar hydrated nickel(II) complexes and are subject to the specific functional and basis set used.

Once the geometry is optimized, the electronic properties can be investigated. The electronic band structure illustrates the energy levels that electrons can occupy within the crystal. For an insulating material like nickel(II) phosphinate hexahydrate, a significant band gap is expected between the valence band and the conduction band.

The Density of States (DOS) provides information about the number of available electronic states at each energy level. The partial DOS (PDOS) can further decompose this information to show the contribution of each type of atom (Ni, P, O, H) to the electronic states. This allows for a detailed analysis of the orbital contributions to the valence and conduction bands, offering insights into the nature of chemical bonding. dpublication.com

Molecular Dynamics Simulations for Dynamic Behavior and Interactions within Nickel(II) Phosphinate Hexahydrate Frameworks

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For nickel(II) phosphinate hexahydrate, MD simulations can provide insights into the dynamic behavior of the water molecules and phosphinate ligands within the crystal lattice. acs.org These simulations can reveal information about the stability of the hydration shells around the nickel(II) ion and the vibrational modes of the framework. researchgate.netresearchgate.net

Key insights from MD simulations would include the analysis of radial distribution functions to understand the coordination environment and the dynamics of water exchange processes. acs.org

Theoretical Prediction of Properties and Reaction Pathways of Nickel(II) Phosphinate Hexahydrate

Theoretical methods can also be used to predict various properties and potential reaction pathways of nickel(II) phosphinate hexahydrate.

Nickel(II) is a d⁸ ion and typically exhibits paramagnetism in an octahedral coordination environment. Theoretical calculations can be used to model the magnetic properties of nickel(II) phosphinate hexahydrate. This includes determining the magnetic exchange interactions between neighboring nickel ions, which are likely to be weak and mediated by the phosphinate and water ligands. nih.gov

Furthermore, the magnetic anisotropy, which arises from spin-orbit coupling, can be quantified by calculating the zero-field splitting (ZFS) parameters (D and E). aip.orgaip.org These parameters describe the splitting of the spin states in the absence of an external magnetic field and are crucial for understanding the magnetic behavior of the material. aip.orgaip.org DFT calculations can predict these parameters, providing a theoretical basis for experimental magnetic measurements. nih.gov

Table 2: Predicted Magnetic Parameters for Nickel(II) Phosphinate Hexahydrate

Parameter Predicted Value
Exchange Coupling Constant (J) < 1 cm⁻¹
Zero-Field Splitting (D) -5 to -10 cm⁻¹

Note: These values are representative predictions for octahedrally coordinated Ni(II) with weak exchange interactions.

Computational methods are highly valuable for predicting spectroscopic properties, which can then be compared with experimental data for validation. For nickel(II) phosphinate hexahydrate, this includes:

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions and predict the absorption maxima in the UV-Vis spectrum. dpublication.com These transitions in octahedral Ni(II) complexes are typically d-d transitions.

NMR Spectra: DFT can be used to calculate the nuclear magnetic shielding tensors, which can be converted into predicted NMR chemical shifts. wichita.edu This is particularly useful for the ³¹P nucleus in the phosphinate ligand.

The correlation between calculated and experimental spectroscopic data provides a powerful means to validate the computational model and deepen the understanding of the electronic structure and bonding within the compound. wichita.edu

Investigation of Advanced Functional Properties of Nickel Phosphinate Hexahydrate Materials

Magnetic Behavior and Spin Topologies in Nickel Phosphinate Hexahydrate

The magnetic properties of nickel(II) phosphinate materials are fundamentally derived from the electron configuration of the Ni(II) ion (a 3d⁸ system) and its coordination environment. In an octahedral geometry, the Ni(II) ion possesses two unpaired electrons, resulting in a spin state of S=1. The interactions between these spin centers, mediated by bridging ligands, give rise to complex magnetic phenomena.

Analysis of Antiferromagnetic and Ferromagnetic Coupling Interactions

The magnetic coupling between adjacent nickel ions in phosphinate-bridged structures is dictated by superexchange mechanisms, where the phosphinate ligand mediates the interaction. This can result in either antiferromagnetic (AFM) or ferromagnetic (FM) coupling.

Antiferromagnetic (AFM) Coupling: In this state, the spins of neighboring Ni(II) ions align in an antiparallel fashion. This interaction is common in phosphinate-bridged systems and is characterized by a negative exchange coupling constant (J). The magnetic susceptibility of such materials typically decreases as the temperature is lowered. The strength of the AFM interaction is sensitive to the geometric arrangement of the bridging ligands, particularly the Ni-O-P-O-Ni pathway. nih.gov Studies on various dinuclear nickel(II) complexes with phosphinate bridges have shown that these ligands generally favor antiferromagnetic interactions. nih.gov

The nature and magnitude of the magnetic exchange are highly dependent on structural parameters such as the Ni-O-Ni bond angle and the Ni···Ni separation distance. ufl.edu

Table 1: Magnetic Exchange Parameters in Bridged Nickel(II) Complexes

Compound/SystemBridge TypeJ (cm⁻¹)Coupling TypeReference
[[Ni( nih.govaneN₃)(μ-O₂P(Bu)₂)]₂]²⁺Phosphinate-0.11Antiferromagnetic nih.gov
[[Ni( nih.govaneN₃)(μ-O₂P(Ph)₂)]₂]²⁺Phosphinate-0.97Antiferromagnetic nih.gov
[[Ni(Me₄ nih.govaneN₃)(μ-O₂P(Ph)₂)]₂]²⁺Phosphinate-0.14Antiferromagnetic nih.gov
[Ni₂(μ-OH₂)(O₂CCMe₃)₄(HO₂CCMe₃)₄]Pivalate/Aqua+2.58Ferromagnetic researchgate.net

Elucidation of Zero-Field Splitting and Magnetic Anisotropy Phenomena

For an individual Ni(II) ion (S=1) in a coordination environment that deviates from perfect octahedral symmetry, the degeneracy of the spin sublevels (mₛ = -1, 0, +1) is lifted even in the absence of an external magnetic field. This phenomenon is known as zero-field splitting (ZFS). mdpi.com It is a crucial parameter that describes the magnetic anisotropy of the molecule.

ZFS is described by the axial (D) and rhombic (E) parameters.

Axial ZFS (D): This parameter quantifies the energy separation between the mₛ = ±1 and mₛ = 0 states. A positive D value (easy-plane anisotropy) indicates that the mₛ = 0 state is the ground state, while a negative D value (easy-axis anisotropy) signifies that the mₛ = ±1 doublet is the ground state. The sign and magnitude of D are highly sensitive to the coordination geometry. researchgate.net For instance, tetragonally compressed octahedral Ni(II) complexes tend to exhibit D < 0, whereas tetragonally elongated complexes often have D > 0. researchgate.net

Rhombic ZFS (E): This parameter describes the splitting of the mₛ = ±1 doublet in systems with lower than axial symmetry.

Magnetic anisotropy is a key requirement for materials to function as single-molecule magnets. For Ni(II) complexes, significant magnetic anisotropy can arise, with D values reported to range from -15.4 to +10 cm⁻¹. researchgate.net In phosphinate-bridged dinuclear nickel(II) complexes, D values have been determined to be substantial, for example, -9.3 cm⁻¹ and -11.9 cm⁻¹ in specific compounds. nih.gov

Exploration of Single-Molecule Magnet (SMM) Characteristics in Discrete Nickel Phosphinate Clusters

Single-Molecule Magnets (SMMs) are individual molecules that can exhibit slow relaxation of magnetization and magnetic hysteresis at low temperatures, essentially behaving as tiny magnets. youtube.comyoutube.com The key requirements for SMM behavior are a high-spin ground state (S) and significant easy-axis magnetic anisotropy (negative D value). researchgate.net

While the field of SMMs has been dominated by lanthanide nih.gov and manganese clusters, discrete nickel(II) clusters have also been investigated as potential SMMs. researchgate.netnih.gov The presence of a high-spin ground state, which can be achieved through ferromagnetic coupling between Ni(II) centers, combined with the inherent magnetic anisotropy of the Ni(II) ion, makes these systems promising candidates. researchgate.net

The performance of an SMM is characterized by the effective energy barrier to magnetization reversal (U_eff). For a system with axial anisotropy, this barrier is related to the total spin and the ZFS parameter (U_eff = |D|S² for integer spin systems). Therefore, designing discrete nickel phosphinate clusters that promote ferromagnetic coupling and possess a large negative D value is a primary strategy for developing new SMMs. researchgate.net The observation of frequency-dependent signals in alternating current (ac) magnetic susceptibility measurements under an applied direct current (dc) field is a hallmark of field-induced SMM behavior in some mononuclear nickel(II) complexes. nih.gov

Catalytic Activity and Mechanisms of Nickel Phosphinate Hexahydrate

Materials derived from nickel phosphinates, particularly nickel phosphides, have emerged as highly efficient and cost-effective catalysts for key reactions in energy conversion and storage. nih.govmdpi.com Nickel phosphinates or hypophosphites often serve as precursors in the synthesis of various nickel phosphide (B1233454) phases (e.g., Ni₂P, Ni₅P₄, Ni₁₂P₅) through thermal treatment. nih.govmdpi.com

Photocatalytic Applications for Water Splitting and Hydrogen Production

Photocatalytic water splitting, which uses light energy to decompose water into hydrogen (H₂) and oxygen (O₂), is a promising route for sustainable hydrogen fuel production. Nickel phosphide (Ni₂P) has been identified as a promising candidate for this application due to its tunable bandgap and favorable electronic properties that can overcome the thermodynamic barrier for water splitting. nih.gov

Electrocatalytic Properties in Energy Conversion Systems

Electrocatalysis plays a vital role in energy technologies like water electrolyzers and fuel cells. Nickel phosphides have demonstrated exceptional activity for the hydrogen evolution reaction (HER), the cathode reaction in water splitting. mdpi.com They are considered one of the most promising non-precious metal catalysts to replace platinum. mdpi.com

The high catalytic activity is attributed to the unique electronic structure of nickel phosphides, where phosphorus atoms modify the d-band of nickel, creating active sites that are highly efficient for hydrogen adsorption and desorption. mdpi.com Different phases of nickel phosphide exhibit varying levels of activity. For example, Ni₅P₄ has been identified as a catalyst with exceptional chemical stability and high efficiency in both acidic and alkaline conditions. google.com Nanostructured nickel phosphide catalysts can achieve low overpotentials and small Tafel slopes, which are key performance metrics for HER catalysts. mdpi.com

Table 2: Electrocatalytic HER Performance of Nickel Phosphide Catalysts

CatalystElectrolyteOverpotential @ 10 mA cm⁻² (mV)Tafel Slope (mV dec⁻¹)Reference
Ni₂PAcidic6955 mdpi.com
Ni₂PAlkaline7373 mdpi.com
Ni₂PAlkaline87- nih.gov
Ni₅P₄ microballsAcidic35.448 mdpi.com
W-doped NiCoPAlkaline29.638 rsc.org

The research indicates that by controlling the synthesis from phosphinate precursors, it is possible to tune the phase, morphology, and electronic properties of nickel phosphide materials to optimize their electrocatalytic performance for energy conversion systems. nih.govmdpi.com

Heterogeneous Catalysis in Organic Transformations

Nickel(II) phosphinate hexahydrate primarily serves as a precursor for the synthesis of catalytically active nickel phosphide (NiₓPᵧ) nanoparticles. These materials have demonstrated significant efficacy in a variety of heterogeneous catalytic organic transformations. The thermal decomposition of nickel phosphinate hexahydrate allows for the controlled synthesis of different phases of nickel phosphide, such as Ni₂P, Ni₁₂P₅, and Ni₅P₄, each exhibiting distinct catalytic activities. mdpi.comrsc.org

The catalytic prowess of nickel phosphide nanoparticles derived from nickel phosphinate hexahydrate is particularly evident in hydrogenation reactions. For instance, well-defined nickel phosphide nanoparticles have been shown to be effective colloidal catalysts for the chemoselective hydrogenation of both terminal and internal alkynes to cis-alkenes under mild conditions. researchgate.net The phosphorus content in these nanoparticles is crucial for achieving high selectivity. researchgate.net

Furthermore, a hydrotalcite-supported nickel phosphide nanoparticle catalyst (nano-Ni₂P/HT), synthesized from a nickel phosphinate precursor, has shown exceptional activity and selectivity in the hydrogenation of D-glucose to D-sorbitol in an aqueous medium. rsc.org This air-stable, non-noble metal catalyst can operate under remarkably mild conditions, such as 1 bar of H₂ or even at ambient temperature, offering a green and sustainable alternative to conventional catalysts. rsc.org

The following table summarizes the catalytic performance of a nano-Ni₂P/HT catalyst in the hydrogenation of D-glucose:

EntryTemperature (°C)H₂ Pressure (bar)Time (h)Conversion (%)Selectivity to D-Sorbitol (%)
1100102>99>99
2100112>99>99
330101298>99

Beyond hydrogenation, nickel phosphide catalysts are also active in cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and complex organic molecules. While direct use of nickel phosphinate hexahydrate as a catalyst is not widely reported, its role as a precursor to active nickel phosphide species is well-established. semanticscholar.orgnih.govresearchgate.net These derived catalysts facilitate various C-C and C-N bond-forming reactions. semanticscholar.orgresearchgate.net

Ion Exchange and Adsorption Capabilities of Porous Nickel Phosphinate Hexahydrate Materials

The development of porous materials for gas storage and separation is critical for addressing environmental and energy challenges. Materials derived from nickel phosphinate, particularly porous metal phosphonate (B1237965) frameworks, exhibit promising capabilities for ion exchange and gas adsorption.

Porous nickel-containing materials, including metal-organic frameworks (MOFs) with phosphonate linkers, have been investigated for their ability to capture carbon dioxide. The tunability of their pore size and surface chemistry allows for selective CO₂ adsorption. cambridge.orgnih.govrsc.org

A notable example is the structurally responsive nickel N,N′-piperazinebismethylenephosphonate, Ni-STA-12. acs.org The dehydrated form of this material possesses permanent porosity with elliptical channels that are effective in adsorbing CO₂. acs.org At 304 K, Ni-STA-12 exhibits a CO₂ uptake of 2.5 mmol g⁻¹ at 1 bar, which is approximately ten times its uptake of methane, indicating a significant selectivity for CO₂. acs.org The adsorption sites are attributed to interactions with nickel cations, which act as weak Lewis acid sites, and with P=O groups projecting into the pores. acs.org

The table below presents the CO₂ adsorption capacities of various porous materials, including nickel-based MOFs, for comparison.

MaterialCO₂ Uptake (mmol g⁻¹)Pressure (bar)Temperature (K)
Ni-STA-122.51304
Mg-MOF-748.01296
HKUST-14.161298
UHM-305.26Not SpecifiedNot Specified
Amine-containing MOF7.2Not SpecifiedNot Specified

While phosphonate-based materials are known to possess ion-exchange capabilities, specific studies on nickel phosphinate hexahydrate for the selective removal of ions are not extensively documented. However, related materials such as layered double hydroxides and silica-based zirconium-titanium phosphates have been shown to effectively remove nickel ions from wastewater. nih.govresearchgate.netnih.gov This suggests that nickel phosphinate-derived materials could potentially be engineered for selective ion exchange applications, although further research is required to establish their specific ion selectivities and capacities.

Proton Conduction Mechanisms in Nickel Phosphinate Hexahydrate Frameworks

Proton-conducting materials are essential components of fuel cells and other electrochemical devices. Layered metal phosphonates and related coordination polymers are a promising class of materials for proton conduction, particularly at intermediate temperatures. mdpi.comnih.govresearchgate.netresearchgate.netdtu.dk

The mechanism of proton transport in these materials is often facilitated by networks of hydrogen bonds involving water molecules, phosphonate groups, and other proton-donating or -accepting species. mdpi.com The Grotthuss mechanism, which involves the hopping of protons along these hydrogen-bonded chains, is a commonly invoked model to explain the high proton conductivity observed in many of these frameworks. mdpi.com

While specific proton conductivity data for nickel phosphinate hexahydrate is scarce, studies on related nickel-containing phosphonate and pyrophosphate materials provide valuable insights. For example, a 3D framework of a nickel-vanadium pyrophosphate exhibits a remarkable proton conductivity of 2.0 × 10⁻² S·cm⁻¹ at 60 °C and 100% relative humidity (RH). mdpi.com Another example, a gadolinium phosphonate, shows an exceptionally high proton conductivity of 0.51 S cm⁻¹ at 94 °C and 98% RH, which is among the highest reported for a proton-conducting coordination polymer. nih.gov

The following table lists the proton conductivity of several metal phosphonate and phosphate (B84403) materials.

CompoundConductivity (S cm⁻¹)Temperature (°C)Relative Humidity (%)
Nickel-Vanadium Pyrophosphate2.0 × 10⁻²60100
Gadolinium Phosphonate (transformed)0.519498
Zirconium Phosphate Derivative0.0710090
NASICON-type HZr₂(PO₄)₃·nH₂O5.0 × 10⁻⁴25100
Tin(IV) Phosphate>10⁻²150Saturated

The activation energies for proton transport in these materials are often low (e.g., 0.19-0.38 eV), further supporting a Grotthuss-type mechanism. mdpi.com

Electrochemical Properties of Nickel Phosphinate Hexahydrate Derivatives for Energy Storage Applications

Nickel phosphinate derivatives, particularly nickel phosphides and phosphonates, are emerging as high-performance electrode materials for energy storage devices like supercapacitors and batteries. Their unique electronic structures and morphologies contribute to high specific capacitance, good rate capability, and long-term cycling stability.

Hierarchical flower-like nickel phenylphosphonate (B1237145) microspheres have been successfully employed as supercapacitor electrodes. These materials exhibit encouraging pseudocapacitive performance, with a specific capacitance of 500.8 F g⁻¹ and a maximum energy density of 17.3 Wh kg⁻¹. nih.gov Upon calcination, these microspheres transform into porous nickel pyrophosphate, which retains the hierarchical structure and shows even better electrochemical properties. nih.gov

Nickel phosphide heterostructures, such as Ni₂P/Ni₅P₄, have also been investigated as supercapacitor electrodes. These composites demonstrate high specific capacities and good rate performance. For instance, a Ni₂P/Ni₅P₄ heterostructure exhibited a specific capacity of 218 mAh g⁻¹ and maintained 76% of this capacity when the current density was increased tenfold. researchgate.net

The table below summarizes the electrochemical performance of various nickel phosphinate derivatives in supercapacitor applications.

Electrode MaterialSpecific Capacitance/CapacityCurrent DensityEnergy Density (Wh kg⁻¹)Power Density (W kg⁻¹)Cycling Stability
Nickel Phenylphosphonate500.8 F g⁻¹Not Specified17.31956305.5 F g⁻¹ after 1000 cycles
Ni₂P/Ni₅P₄ Heterostructure218 mAh g⁻¹Not Specified2780082% retention after 7000 cycles
Ni₂P/rGO/NiO Composite742 C g⁻¹Not SpecifiedNot SpecifiedNot Specified92.8% retention after 10000 cycles
Ni-Co-P/POₓ Composite647 C g⁻¹1 A g⁻¹Not SpecifiedNot Specified94% retention after 1000 cycles
Ni₃(PO₄)₂·8H₂O/NF1552 F g⁻¹ (301.8 mAh g⁻¹)5 mA cm⁻²33.4165.584% retention after 10000 cycles

The excellent electrochemical performance of these materials is attributed to their high electrical conductivity, fast charge transfer kinetics, and robust structures that can withstand repeated charge-discharge cycles. researchgate.net

Optical and Optoelectronic Response of Nickel Phosphinate Hexahydrate Systems

The optical and optoelectronic properties of nickel phosphinate hexahydrate and its derivatives are less explored compared to their other functional properties. However, studies on related nickel phosphide and phosphate materials indicate their potential in optoelectronic applications.

The electronic properties, including the band gap, are crucial for determining the optical and photoelectrochemical behavior of a material. For instance, n-type nickel phosphide (Ni₂P) has been reported to be a semiconductor with a band gap of 1.0 eV. elsevierpure.com This relatively narrow band gap suggests that it can absorb a significant portion of the solar spectrum, making it a candidate for photoelectrochemical applications.

The optical properties can be tuned by compositional modifications. For example, in ferrous nickel pyrophosphate thin films, the direct optical band gap was found to decrease from 3.80 eV to 3.17 eV with an increasing amount of iron doping. youtube.com This tunability of the band gap is important for designing materials with specific light absorption characteristics for various optoelectronic devices.

UV-Vis spectroscopy is a common technique to study the electronic transitions in these materials. The spectra of nickel-containing compounds typically show absorption bands in the UV and visible regions corresponding to d-d electronic transitions of the Ni²⁺ ions and charge transfer transitions. rdd.edu.iqresearchgate.net For example, the UV-Vis spectrum of a Ni-metal complex has shown distinct peaks at 370 nm and 438 nm, which were attributed to intra-atomic transitions and ligand-to-metal charge transfer, respectively. researchgate.net

The table below lists the band gap energies of some nickel phosphinate derivatives and related compounds.

CompoundBand Gap (eV)Method
Nickel Phosphide (Ni₂P)1.0Photoelectrochemical study
Ferrous Nickel Pyrophosphate (Fe-doped)3.17 - 3.80UV-Visible spectroscopy
MOF-5 (for comparison)3.80UV-Visible spectroscopy

While more research is needed to fully elucidate the optical and optoelectronic properties of nickel phosphinate hexahydrate, the existing data on its derivatives suggest a promising avenue for future investigations in areas such as photocatalysis and solar energy conversion.

Applications in Advanced Materials Science Leveraging Nickel Phosphinate Hexahydrate

Design and Synthesis of Nickel Phosphinate Metal-Organic Frameworks (MOFs) for Specific Functions

The rational design of metal-organic frameworks (MOFs) is a cornerstone of modern materials science, enabling the creation of materials with tunable porosity, stability, and functionality. bohrium.com Nickel phosphinate-based MOFs have emerged as a significant subclass, offering distinct advantages over more conventional carboxylate-based systems. The stronger bond between nickel and the phosphinate linker often results in MOFs with enhanced thermal and chemical stability. bohrium.com

The synthesis of these MOFs typically involves solvothermal or hydrothermal methods where a nickel salt, such as nickel nitrate (B79036) hexahydrate, is reacted with a phosphinic acid-based organic linker. nih.gov The choice of solvent, temperature, and reaction time are critical parameters that dictate the resulting topology and properties of the MOF. For instance, nitrogen-rich nickel(II) MOFs, synthesized using dual linkers, have shown high thermal stability up to 318 °C and have been utilized as efficient heterogeneous catalysts for the chemical fixation of CO2 into cyclic carbonates. acs.orgnih.gov

The "isoreticular approach," a key design strategy in MOF chemistry, has been successfully applied to nickel phosphinate systems. This approach allows for the systematic variation of the organic linker to tune the pore size and functionality of the resulting framework without altering the underlying topology. bohrium.com By incorporating different functional groups into the phosphinate linker, researchers can tailor the MOF for specific applications such as gas storage, separation, and catalysis. unife.it For example, functionalizing the pore walls of a phosphinate-based MOF with dimethylamino or ethyl carboxylate groups has been shown to enhance the adsorption affinity for pharmaceutical pollutants like diclofenac (B195802) and sulfamethoxazole. unife.it

MOF DesignationMetal CenterLinker TypeKey Feature/ApplicationReference
UofT-2(Ni)Ni(II)Olefinic pillaredStable mesoporous structure researchgate.net
Ni-MOFNi(II)Tetraphenylethylene tetraphosphonic acidHigh proton conductivity nih.gov
Ni–ImzAdnNi(II)Nitrogen-rich dual linkersCatalysis of CO2 fixation acs.orgnih.gov
ICR-8Fe(III) (relevant principle)Phosphinate with -NMe2 groupsAdsorption of pharmaceutical pollutants unife.it
ICR-14Fe(III) (relevant principle)Phosphinate with -COOEt groupsEnhanced hydrolytic stability unife.it

Integration of Nickel Phosphinate Hexahydrate in Composite Materials for Enhanced Performance

Nickel phosphinate and its derivatives, particularly in the form of nickel-phosphorus (Ni-P) alloys, are widely integrated into composite materials to enhance their mechanical and functional properties. A common method for creating these composites is electroless nickel plating, where a substrate is coated with a Ni-P layer. The phosphorus content in these coatings can be controlled to tailor the properties of the composite material.

Research has demonstrated that incorporating Ni-P coatings into polymer microlattice structures can significantly improve their mechanical strength. bohrium.com In one study, polymer-nickel-coated composite materials with a diamond-structure microlattice were fabricated with varying phosphorus content. The results showed that a composite with 8.01 wt% phosphorus exhibited the maximum compressive strength, reaching 1.08 MPa, which was 2.1 times higher than that of the uncoated polymer template. bohrium.comnih.gov

Composite MaterialSubstrateNi-P Coating Phosphorus Content (wt%)Enhancement in Compressive StrengthReference
Polymer-Ni-P microlatticeDiamond-structured polymer4.10- bohrium.com
Polymer-Ni-P microlatticeDiamond-structured polymer8.012.1 times bohrium.comnih.gov
Polymer-Ni-P microlatticeDiamond-structured polymer12.25- bohrium.com
Polymer-Ni-P microlatticeDiamond-structured polymer16.08- bohrium.com
Polymer-Ni-P microlatticeDiamond-structured polymer20.21- bohrium.com

Role of Nickel Phosphinate Hexahydrate in Corrosion Inhibition and Protective Coatings

Nickel phosphinate hexahydrate is a key precursor in the formulation of electroless nickel-phosphorus (Ni-P) plating baths, which are extensively used to deposit highly corrosion-resistant coatings on various substrates. These coatings act as a protective barrier, isolating the underlying material from corrosive environments. researchgate.net The effectiveness of the corrosion inhibition is strongly dependent on the phosphorus content of the Ni-P alloy.

Generally, a higher phosphorus content leads to a more amorphous and passive deposit, resulting in superior corrosion resistance, particularly in acidic environments. researchgate.net For instance, high-phosphorus electroless nickel coatings (typically >10% P) are known for their excellent resistance to salt spray and acidic conditions, making them suitable for applications in the oil and gas industry. unife.it Medium-phosphorus coatings (5-9% P) offer a balance of wear and corrosion resistance and are widely used in the automotive sector. unife.it Low-phosphorus coatings (2-4% P) are microcrystalline and harder, thus providing excellent wear resistance, though with somewhat lower corrosion resistance in acidic media. unife.it

The corrosion protection mechanism of electroless nickel coatings is primarily due to their low porosity and high chemical resistance, which prevents corrosive agents from reaching the substrate. researchgate.net The use of nickel hypophosphite as the reducing agent in the plating bath is crucial for achieving these properties. mdpi.comrsc.org Studies have shown that electroless nickel deposits from baths containing nickel hypophosphite exhibit superior hardness and corrosion resistance compared to those from conventional nickel sulfate (B86663) solutions.

Phosphorus ContentMicrostructureKey PropertiesTypical ApplicationsReference
Low (2-4% P)MicrocrystallineHigh hardness, good wear resistanceAbrasion-resistant applications unife.it
Medium (5-9% P)-General wear and corrosion resistanceAutomotive components unife.it
High (>10% P)AmorphousSuperior salt-spray and acid resistanceOil and gas industry equipment unife.it

Potential in Sensor Technologies and Molecular Recognition

Nickel phosphonate (B1237965) and related nickel-phosphorus materials are being explored for their potential in the development of advanced sensor technologies. Their unique electronic and catalytic properties make them suitable for the fabrication of electrochemical sensors for the detection of various analytes.

One notable application is in the development of biosensors. For example, a sarcosine (B1681465) biosensor based on platinum-loaded mesoporous nickel phosphonate has been developed for the detection of this prostate cancer biomarker. bohrium.comnih.gov The mesoporous structure of the nickel phosphonate provides a large surface area, enhancing the electrochemical performance for detecting hydrogen peroxide, a product of the enzymatic reaction of sarcosine. This sensor exhibited a linear detection range of 5 to 40 μM and a low detection limit of 0.24 μM. bohrium.comnih.gov

In another application, nanostructured nickel phosphate (B84403) has been investigated as a non-enzymatic glucose and pH sensor. An electrode based on Ni3(PO4)2·8H2O on nickel foam demonstrated exceptional sensitivity towards glucose with a very low detection limit of 97 nM. researchgate.net This material also showed promise for pH sensing in the range relevant to human sweat. researchgate.net

Furthermore, nickel-decorated black phosphorus has been shown to have improved stability and functionality for gas sensing applications, particularly for the detection of nitrogen dioxide (NO2), a significant environmental pollutant. unife.it The interaction between the nickel and black phosphorus enhances the sensitivity and selectivity of the sensor.

Sensor TypeSensing MaterialTarget AnalyteKey Performance MetricReference
Electrochemical BiosensorPlatinum-loaded mesoporous nickel phosphonateSarcosineDetection limit: 0.24 μM bohrium.comnih.gov
Non-enzymatic Electrochemical SensorNanostructured Ni3(PO4)2·8H2OGlucoseDetection limit: 97 nM researchgate.net
Chemiresistive Gas SensorNickel-decorated black phosphorusNitrogen Dioxide (NO2)High sensitivity at ppb level unife.it
Electrochemical SensorBimetallic nickel/cobalt phosphide (B1233454) nanosheetsDopamineDetection limit: 0.016 µM nih.gov

Environmental and Interfacial Chemistry of Nickel Phosphinate Hexahydrate

Aqueous Speciation and Stability of Nickel Phosphinate Hexahydrate in Complex Solutions

The stability and speciation of nickel(II) phosphinate hexahydrate in aqueous solutions are governed by the coordination chemistry of the nickel(II) ion and the properties of the phosphinate (hypophosphite) anion. In solution, the compound dissolves to yield the hexaaquanickel(II) cation, [Ni(H₂O)₆]²⁺, and phosphinate anions, H₂PO₂⁻.

The [Ni(H₂O)₆]²⁺ complex is the predominant species in acidic to near-neutral aqueous solutions in the absence of other complexing agents. The phosphinate anion is the conjugate base of phosphinic acid (hypophosphorous acid), a weak monoprotic acid. The interaction between the nickel(II) ion and the phosphinate anion in solution can lead to the formation of nickel-phosphinate complexes. The stability of these complexes is a crucial factor in the performance of electroless nickel plating baths, where a controlled release of nickel ions is required. google.com

Table 1: General Aqueous Speciation of Ni(II) in the Presence of Phosphinate

SpeciesChemical FormulaConditions for Predominance
Hexaaquanickel(II)[Ni(H₂O)₆]²⁺Acidic to neutral pH, low phosphinate concentration
Nickel(II) Phosphinate Complex[Ni(H₂PO₂)ₓ(H₂O)₆₋ₓ]⁽²⁻ˣ⁾⁺Higher phosphinate concentrations
Nickel HydroxideNi(OH)₂Alkaline pH

This table represents a simplified overview of potential species. The actual speciation can be more complex and is dependent on the specific conditions of the solution.

Surface Interactions and Adsorption Phenomena Involving Nickel Phosphinate Hexahydrate

The interaction of nickel(II) phosphinate hexahydrate with surfaces is a critical aspect of its application in electroless plating and its environmental transport. The adsorption behavior is dictated by the surface chemistry of the adsorbent and the nature of the nickel and phosphinate species in solution.

Phosphonates are known to strongly adsorb onto various mineral surfaces, particularly metal oxides like iron oxides. amazonaws.com This strong interaction is attributed to the formation of surface complexes between the phosphonate (B1237965) groups and the metal centers on the oxide surface. It is reasonable to infer that phosphinates exhibit similar adsorption behavior. Therefore, in environmental systems, the phosphinate component of nickel(II) phosphinate hexahydrate can lead to the adsorption of phosphorus onto soil and sediment particles.

The nickel(II) ion can also adsorb onto surfaces, and its adsorption is highly pH-dependent. On surfaces with a net negative charge, such as silica (B1680970) at neutral to high pH, nickel(II) can be adsorbed through electrostatic interactions. The presence of phosphinate can either enhance or reduce nickel adsorption, depending on whether it forms aqueous complexes that have a lower affinity for the surface or participates in the formation of ternary surface complexes. nih.gov Studies on the adsorption of nickel on iron oxides in the presence of other ligands have shown that solution complexation can suppress nickel uptake by the mineral surface. nih.gov

Table 2: Potential Surface Interactions of Nickel Phosphinate Hexahydrate Components

Interacting SpeciesSurface TypePredominant Interaction Mechanism
Phosphinate (H₂PO₂⁻)Metal Oxides (e.g., Fe₂O₃, Al₂O₃)Ligand exchange, formation of inner-sphere complexes
Nickel(II) ([Ni(H₂O)₆]²⁺)Negatively Charged Surfaces (e.g., silica at pH > 2)Electrostatic attraction, formation of outer-sphere complexes
Nickel(II) ([Ni(H₂O)₆]²⁺)Metal OxidesFormation of inner-sphere surface complexes

The actual adsorption behavior will be a complex interplay of these interactions, influenced by solution chemistry.

Thermal Stability and Decomposition Pathways of Nickel Phosphinate Hexahydrate

The thermal decomposition of hydrated metal salts typically proceeds in stages, beginning with dehydration followed by the decomposition of the anhydrous salt. For nickel(II) phosphinate hexahydrate, the decomposition process is expected to follow this general pattern.

The first stage of decomposition involves the loss of the six water molecules of hydration. Studies on other hydrated nickel salts, such as nickel sulfate (B86663) hexahydrate and nickel chloride hexahydrate, show that dehydration occurs in multiple steps over a temperature range of approximately 100–350 °C. researchgate.net The exact temperatures for the dehydration of nickel(II) phosphinate hexahydrate would require specific thermogravimetric analysis (TGA).

Following dehydration, the anhydrous nickel(II) phosphinate will decompose at higher temperatures. The decomposition of phosphinates can be a complex process involving the elimination of a phosphorus acid. nih.gov The thermal degradation of organophosphorus esters has been shown to proceed through the elimination of a phosphorus acid, which then further degrades to volatile species. nih.gov In the case of nickel(II) phosphinate, the decomposition is likely to yield nickel phosphides and various phosphorus oxides as products. The final solid residue upon heating in an inert atmosphere would likely be a mixture of nickel phosphides, while heating in air would lead to the formation of nickel oxide and phosphorus oxides. researchgate.netjetir.org

Table 3: Predicted Thermal Decomposition Stages of Nickel(II) Phosphinate Hexahydrate

Temperature Range (Conceptual)ProcessGaseous ProductsSolid Residue
~100 - 350 °CDehydrationH₂OAnhydrous Nickel(II) Phosphinate
> 350 °C (Inert Atmosphere)Decomposition of Anhydrous SaltPH₃, H₂O, PₓOᵧNickel Phosphides (e.g., Ni₃P, Ni₂P)
> 350 °C (Oxidizing Atmosphere)Decomposition and OxidationH₂O, PₓOᵧ, SOₓ (if sulfur is present)Nickel Oxide (NiO)

The temperature ranges and specific products are illustrative and would need to be confirmed by experimental data such as TGA coupled with mass spectrometry (TGA-MS).

Conclusions and Future Research Directions for Nickel Phosphinate Hexahydrate

Summary of Key Achievements and Unresolved Questions

Research into Nickel(II) phosphinate hexahydrate, also known as nickel hypophosphite hexahydrate, has led to several key achievements, primarily centered on its application in materials science. The compound is a cornerstone in the field of electroless nickel plating, a process that deposits a nickel-phosphorus alloy onto a substrate without an external electrical current. vulcanchem.com In this application, the hypophosphite ion acts as a reducing agent, converting nickel ions into a metallic coating. vulcanchem.com A significant advantage of using nickel phosphinate directly is that it avoids the accumulation of extraneous ions like sodium and sulfate (B86663) in the plating bath, which can occur when using traditional formulations of nickel sulfate and sodium hypophosphite. google.comnmfrc.org This leads to improved deposit characteristics and a longer lifespan for the plating solution. nmfrc.org Furthermore, coatings derived from this process are recognized for their superior corrosion resistance compared to pure nickel. rsc.org

Beyond plating, a major achievement has been the use of nickel phosphinate hexahydrate as a precursor for synthesizing nickel phosphide (B1233454) nanoparticles. rsc.orgnih.gov These nanoparticles are an emerging class of materials with promising applications in catalysis. rsc.org

Despite these successes, several questions remain unresolved, presenting opportunities for further research. The precise mechanisms governing the formation of nickel phosphide nanoparticles from the thermal decomposition of the parent compound require more detailed elucidation. While its catalytic potential is acknowledged, the full scope of its activity for various chemical transformations is yet to be comprehensively explored. Optimizing electroless plating processes to achieve specific nickel-phosphorus alloy compositions and tailored material properties also remains an active area of investigation.

Table 1: Summary of Research Status for Nickel(II) Phosphinate Hexahydrate

Category Details
Key Achievements Electroless Nickel Plating: Established as a primary reagent for depositing corrosion-resistant nickel-phosphorus alloys. vulcanchem.comrsc.org
Improved Bath Stability: Use in plating baths extends solution life by preventing the buildup of sodium and sulfate ions. google.comnmfrc.org
Nanoparticle Synthesis: Successful use as a precursor for creating nickel phosphide nanoparticles for catalytic applications. rsc.orgnih.gov
Unresolved Questions Mechanism of Nanoparticle Formation: The detailed pathway of thermal decomposition to form nickel phosphide is not fully understood.
Full Catalytic Scope: The complete range of catalytic activities of materials derived from this compound is an open area of research.
Process Optimization: Further research is needed to fine-tune plating conditions for precise control over alloy properties.

Emerging Trends and Novel Methodologies in Nickel Phosphinate Hexahydrate Research

The field of metal phosphinate chemistry is evolving, with several emerging trends and new methodologies directly applicable to the study of Nickel(II) phosphinate hexahydrate. There is a significant push towards developing more efficient and environmentally friendly synthesis techniques. mdpi.com Methodologies such as high-throughput screening and mechanochemical synthesis, which involves grinding solid reactants together, are being explored to discover novel compounds and streamline production. mdpi.com

A dominant trend is the focus on creating nanostructured materials. Research is increasingly directed at using nickel phosphinate hexahydrate to produce sophisticated materials like nickel phosphide nanoparticles, which show potential as efficient electrocatalysts for the hydrogen evolution reaction (HER). rsc.org

In terms of analytical and processing techniques, novel methodologies are being introduced to enhance industrial applications. The use of ion exchange resins to prepare high-purity nickel phosphinate solutions allows for direct use in plating baths without intermediate purification steps. google.com For process longevity, techniques like electrodialysis are being investigated to regenerate and remove by-products from aged electroless nickel solutions, thereby extending their operational life. nmfrc.org Furthermore, the application of in situ characterization methods is becoming more common to gain a deeper understanding of the chemical pathways during synthesis and decomposition. mdpi.com

Table 2: Emerging Research Trends and Methodologies

Trend / Methodology Description Relevance to Nickel Phosphinate Hexahydrate
Green Synthesis Development of cleaner and more efficient synthetic routes, such as mechanochemistry. mdpi.com Could lead to more sustainable production methods.
Nanomaterials Focus on synthesizing nanostructured materials with unique properties. rsc.org Used as a precursor for nickel phosphide nanoparticles for catalysis. rsc.orgnih.gov
Ion Exchange Purification A method to produce high-purity solutions of the compound. google.com Enables direct preparation of solutions for high-quality electroless plating. google.com
Process Regeneration Techniques like electrodialysis to extend the life of industrial solutions. nmfrc.org Improves the economic and environmental viability of electroless nickel plating. nmfrc.org
***In Situ* Characterization** Real-time analysis of chemical reactions as they occur. mdpi.com Provides deeper insight into synthesis and decomposition mechanisms.

Potential for Translational Research and Industrial Applications (excluding clinical/safety)

The industrial value of Nickel(II) phosphinate hexahydrate is well-established, with significant potential for translational research to broaden its applications.

Electroless Nickel Plating: This remains the compound's primary industrial application. The resulting nickel-phosphorus coatings are critical in industries requiring high-performance surface finishes with excellent corrosion and wear resistance, such as electronics, automotive, and aerospace. vulcanchem.comrsc.org Research focused on enhancing these properties can be directly translated to industrial use.

Catalysis: The compound's role as a precursor to catalysts is a major area for growth. Nickel phosphides derived from it are effective for the hydrogen evolution reaction, a key process in water electrolysis for hydrogen fuel production. rsc.org Nickel-based catalysts are also vital in organic synthesis for reactions like hydrogenation and polymerization. nih.govguidechem.com Further development of these catalysts could impact the chemical and energy sectors.

Advanced Materials Synthesis: It is a valuable starting material for producing nickel phosphide nanoparticles. rsc.orgnih.gov These materials possess novel structural, physical, and chemical properties that make them suitable for a range of catalytic applications. rsc.org

Specialty Applications: The compound has also been noted for use as a colorant in metals and plastics and in the ceramics industry for creating colored glazes, indicating a diversity of potential niche applications.

Table 3: Industrial Applications and Translational Potential

Application Area Current Use / Status Potential for Translation
Electroless Plating Widespread use for creating corrosion-resistant Ni-P alloy coatings. vulcanchem.comrsc.org Research on new formulations to enhance coating hardness, wear resistance, and other specific properties.
Catalysis Precursor for nickel phosphide catalysts used in the hydrogen evolution reaction. rsc.org Development of highly efficient, low-cost catalysts for industrial-scale hydrogen production and other chemical processes. nih.gov
Materials Synthesis Synthesis of nickel phosphide nanoparticles. rsc.orgnih.gov Scalable production of nanoparticles with tailored properties for electronic or catalytic devices.
Ceramics & Pigments Used as a colorant for glazes and plastics. Exploration of new pigment formulations and advanced ceramic materials.

Interdisciplinary Opportunities and Collaborative Research on Nickel Phosphinate Hexahydrate Systems

The multifaceted nature of Nickel(II) phosphinate hexahydrate and its derivatives creates numerous opportunities for interdisciplinary collaboration to drive innovation.

Materials Science and Solid-State Chemistry: Collaborative efforts can focus on the rational design and synthesis of novel materials. By combining expertise in synthesis with advanced characterization techniques, researchers can explore new phosphinate-based structures and nanostructured alloys with unique magnetic, electronic, or structural properties. mdpi.comnih.gov

Electrochemistry and Chemical Engineering: Joint research is essential for optimizing and scaling up industrial processes. Electrochemists can investigate the fundamental mechanisms of electroless plating and corrosion, while chemical engineers can design more efficient reactors and regenerative systems for plating baths, improving both cost-effectiveness and environmental sustainability. nmfrc.orgrsc.org

Catalysis and Computational Chemistry: The development of next-generation catalysts can be accelerated through collaboration. Experimentalists can synthesize and test new catalytic materials derived from nickel phosphinate, while computational chemists can use tools like Density Functional Theory (DFT) to model reaction mechanisms, predict catalytic activity, and guide the design of more effective catalysts. rsc.orgresearchgate.net

Surface Engineering and Physics: Partnerships in this area could explore the fundamental physical properties of the nickel-phosphorus coatings. Physicists can characterize surface properties like friction, wear, and magnetism, providing crucial data for engineers to develop advanced coatings for demanding applications in electronics and machinery.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.